![molecular formula C18H26N2O4 B12449160 [3,5-di(propan-2-yl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl pyridine-3-carboxylate](/img/structure/B12449160.png)
[3,5-di(propan-2-yl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3,5-DIISOPROPYL-TETRAHYDRO-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7A-YL}METHYL PYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3,5-DIISOPROPYL-TETRAHYDRO-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7A-YL}METHYL PYRIDINE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring and the subsequent functionalization to introduce the pyridine-3-carboxylate moiety. Common reagents used in these reactions include aldehydes, amines, and carboxylic acids, often under acidic or basic conditions to facilitate ring closure and functional group transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis for commercial production.
Análisis De Reacciones Químicas
Types of Reactions
{3,5-DIISOPROPYL-TETRAHYDRO-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7A-YL}METHYL PYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific pH ranges, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications.
Aplicaciones Científicas De Investigación
{3,5-DIISOPROPYL-TETRAHYDRO-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7A-YL}METHYL PYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of {3,5-DIISOPROPYL-TETRAHYDRO-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7A-YL}METHYL PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Oxazole Derivatives: Compounds such as aleglitazar, ditazole, and mubritinib share the oxazole core structure and exhibit various biological activities.
Pyridine Carboxylates: Similar compounds include nicotinic acid derivatives, which are known for their roles in metabolic processes and as pharmaceutical agents.
Uniqueness
The uniqueness of {3,5-DIISOPROPYL-TETRAHYDRO-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7A-YL}METHYL PYRIDINE-3-CARBOXYLATE lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C18H26N2O4 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
[3,5-di(propan-2-yl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C18H26N2O4/c1-12(2)15-20-16(13(3)4)23-10-18(20,9-22-15)11-24-17(21)14-6-5-7-19-8-14/h5-8,12-13,15-16H,9-11H2,1-4H3 |
Clave InChI |
AEOIGWDODYQDHP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1N2C(OCC2(CO1)COC(=O)C3=CN=CC=C3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


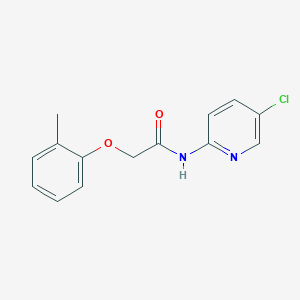
![2-[(6-amino-3,5-dicyano-4-methylpyridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B12449086.png)
![1-butyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12449093.png)
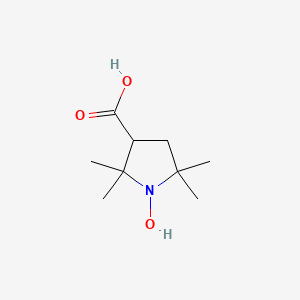
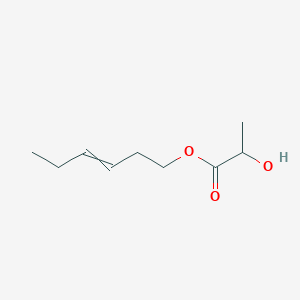
![N-[5-[2-(3-acetylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B12449126.png)
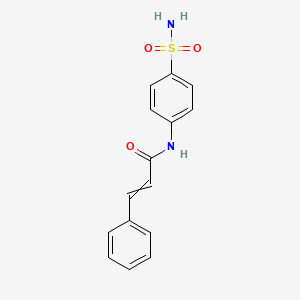
![2-amino-4-(naphthalen-1-yl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B12449140.png)
![ethyl (1S,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B12449141.png)


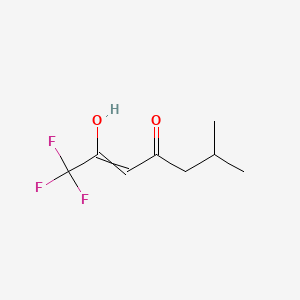
![N-[(2E)-3-Phenylprop-2-EN-1-YL]cyclopropanamine hydrochloride](/img/structure/B12449152.png)
![2-Diethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12449155.png)
